5,5-Dibenzylimidazolidine-2,4-dione

Description

The exact mass of the compound 5,5-Dibenzylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5-Dibenzylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dibenzylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

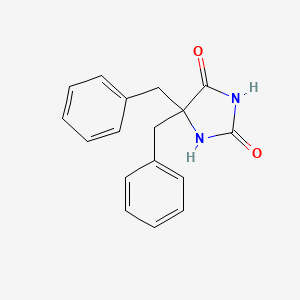

Structure

3D Structure

Properties

IUPAC Name |

5,5-dibenzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEFYRGLENJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283782 | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23186-94-9 | |

| Record name | NSC33387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23186-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dibenzylimidazolidine-2,4-dione

This guide provides a comprehensive overview of the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure found in numerous pharmacologically active compounds, including the well-known antiepileptic drug phenytoin (5,5-diphenylhydantoin).[1][2] This document delves into the primary synthetic route, offering detailed mechanistic insights, a field-proven experimental protocol, and critical analysis of the reaction parameters for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, formally known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that are cornerstones in medicinal chemistry.[3] Their rigid structure and array of functional groups allow for diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4][5] The synthesis of 5,5-disubstituted hydantoins is particularly important as it allows for the creation of a wide variety of analogs for structure-activity relationship (SAR) studies. 5,5-Dibenzylimidazolidine-2,4-dione serves as a valuable building block and a target molecule for exploring new therapeutic agents.

The most reliable and widely adopted method for synthesizing 5,5-disubstituted hydantoins, including the dibenzyl derivative, is the Bucherer-Bergs multicomponent reaction.[6][7] This reaction is valued for its operational simplicity, the accessibility of its starting materials, and its ability to generate a diverse range of hydantoin products efficiently.[6][8]

The Bucherer-Bergs Reaction: A Mechanistic Deep Dive

The Bucherer-Bergs reaction, first reported independently by Bucherer and Bergs in the early 20th century, is a one-pot synthesis that combines a carbonyl compound, an alkali metal cyanide, and ammonium carbonate to form a hydantoin.[9][10] In the context of our target molecule, the starting carbonyl is 1,3-diphenylacetone (dibenzyl ketone).

The reaction proceeds through a series of well-established intermediates. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The accepted mechanism involves the following key steps:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion (from KCN or NaCN) on the electrophilic carbonyl carbon of dibenzyl ketone, forming a cyanohydrin intermediate.[4][9]

-

Aminonitrile Formation: Ammonia, generated in situ from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin. This proceeds via an SN2-type mechanism, where the hydroxyl group is displaced by an amino group to yield an α-aminonitrile.[11][12]

-

Carbamic Acid Formation: The amino group of the α-aminonitrile then acts as a nucleophile, attacking a molecule of carbon dioxide (also generated from ammonium carbonate). This step forms a cyano-containing carbamic acid derivative.[9][13]

-

Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[11][13] This unstable intermediate quickly rearranges, likely via an isocyanate intermediate, to yield the final, stable 5,5-dibenzylimidazolidine-2,4-dione product.[9][12]

The causality behind using ammonium carbonate is its unique role as a tripartite reagent, conveniently providing the ammonia, carbon dioxide, and the basic conditions necessary to drive the cascade of reactions forward.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of 5,5-Dibenzylimidazolidine-2,4-dione. The protocol is designed to be self-validating, relying on established chemical principles and straightforward purification techniques.

Materials and Reagents

| Reagent/Material | Formula | Molecular Wt. | Quantity (Molar Eq.) | Notes |

| Dibenzyl Ketone | C₁₅H₁₄O | 210.27 g/mol | 1.0 eq. | Starting carbonyl compound. |

| Potassium Cyanide | KCN | 65.12 g/mol | 2.5 eq. | EXTREMELY TOXIC. Handle with extreme caution in a fume hood. |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 g/mol | 5.0 eq. | Source of ammonia and carbon dioxide. |

| Ethanol (95%) | C₂H₅OH | - | - | Reaction solvent. |

| Water (Deionized) | H₂O | - | - | Co-solvent. |

| Hydrochloric Acid | HCl | - | As needed | For product precipitation. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibenzyl ketone (e.g., 10.5 g, 50 mmol), potassium cyanide (8.1 g, 125 mmol), and ammonium carbonate (24.0 g, 250 mmol).

-

Solvent Addition: Add a mixture of 95% ethanol (75 mL) and deionized water (75 mL) to the flask. The resulting mixture will be a suspension.

-

Reaction Execution: Heat the reaction mixture to 60-70°C with vigorous stirring.[6][7] Maintain this temperature for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise in a fume hood until the pH is approximately 2-3. This step protonates the hydantoin and causes it to precipitate fully from the solution.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Recrystallization: For final purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol or acetic acid, to afford pure 5,5-Dibenzylimidazolidine-2,4-dione as a crystalline solid.[6]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram

Sources

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. bepls.com [bepls.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5,5-Dibenzylimidazolidine-2,4-dione (CAS Number: 23186-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dibenzylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. The document delves into its chemical identity, physicochemical properties, and established synthesis methodologies, with a particular focus on the Bucherer-Bergs reaction. Furthermore, it explores the broader context of the imidazolidine-2,4-dione scaffold in medicinal chemistry, highlighting its significance as a privileged structure in the development of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the synthesis and potential applications of this and related compounds.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic structure containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Hydantoin-containing compounds have demonstrated a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and anticancer activities.[1][3] The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. 5,5-disubstituted hydantoins, in particular, are a prominent class of compounds, with the well-known anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) being a prime example.[3][4] 5,5-Dibenzylimidazolidine-2,4-dione represents a specific analog within this important class of molecules.

Chemical Identity and Physicochemical Properties

5,5-Dibenzylimidazolidine-2,4-dione is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23186-94-9 | [5] |

| Molecular Formula | C17H16N2O2 | [6][7] |

| Molecular Weight | 280.33 g/mol | [5][8] |

| IUPAC Name | 5,5-dibenzylimidazolidine-2,4-dione | [6] |

| Synonyms | 2,4-Imidazolidinedione, 5,5-bis(phenylmethyl)-, 5,5-Dibenzyl-2,4-imidazolidinedione, Butamirate Impurity 6 | [6][8][9] |

| SMILES | C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | [6] |

| InChIKey | RKEFYRGLENJHMY-UHFFFAOYSA-N | [6] |

| Purity | ≥95% (commercially available) | [10] |

Table 1: Chemical and Physical Properties of 5,5-Dibenzylimidazolidine-2,4-dione.

Synthesis of 5,5-Dibenzylimidazolidine-2,4-dione: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including 5,5-Dibenzylimidazolidine-2,4-dione, is the Bucherer-Bergs reaction.[1][2][11] This multicomponent reaction offers a straightforward approach using readily available starting materials.[2]

Reaction Principle

The Bucherer-Bergs reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[1][2] The reaction is typically carried out in a polar solvent like aqueous ethanol and heated to temperatures between 60-70°C.[2][11]

Proposed Reaction Mechanism

The mechanism of the Bucherer-Bergs reaction is a well-established sequence of steps:[1][12]

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone (dibenzyl ketone in this case), forming a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin via an SN2 reaction to produce an aminonitrile.[12]

-

Carbamic Acid Formation: The nitrogen atom of the aminonitrile's amino group acts as a nucleophile, attacking carbon dioxide (also generated from ammonium carbonate) to form a cyano-containing carbamic acid.[12]

-

Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges to the more stable 5,5-disubstituted hydantoin product.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bepls.com [bepls.com]

- 5. CAS 23186-94-9 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5,5-Dibenzylimidazolidine-2,4-dione | C17H16N2O2 | CID 234092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23186-94-9 | MFCD00841868 | 2,4-Imidazolidinedione,5,5-bis(phenylmethyl)- [aaronchem.com]

- 8. Butamirate Impurity 6 | CAS No- 23186-94-9 | NA [chemicea.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. 23186-94-9,5,5-dibenzylimidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. alfa-chemistry.com [alfa-chemistry.com]

biological activity of 5,5-Dibenzylimidazolidine-2,4-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 5,5-Disubstituted Imidazolidine-2,4-dione Derivatives

Authored by: A Senior Application Scientist

Foreword: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone in the edifice of medicinal chemistry.[1] This five-membered heterocyclic scaffold is not merely a synthetic curiosity but a "privileged structure," consistently appearing in a multitude of biologically active compounds.[2] Its inherent structural features—a cyclic ureide with two carbonyl groups and sites for substitution at the N-1, N-3, and C-5 positions—confer upon it the ability to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities.[1][3]

This guide delves into the biological activities of 5,5-disubstituted imidazolidine-2,4-dione derivatives, with a particular focus on the well-characterized 5,5-diphenyl derivative (phenytoin) as a foundational model. While direct research on 5,5-dibenzylimidazolidine-2,4-dione is less prevalent, the extensive data on its diphenyl analogue provides a robust framework for understanding the potential therapeutic applications and mechanisms of action for this entire class of compounds. We will explore the critical roles these molecules play as anticonvulsant, anticancer, and antimicrobial agents, providing researchers and drug development professionals with a comprehensive overview of their synthesis, mechanisms, and evaluation protocols.

Part 1: Anticonvulsant Activity - The Legacy of Phenytoin

The most prominent biological activity associated with the 5,5-disubstituted imidazolidine-2,4-dione scaffold is its anticonvulsant effect, exemplified by the landmark drug phenytoin (5,5-diphenylimidazolidine-2,4-dione).[4] First synthesized in 1908 and approved for treating epilepsy in 1939, phenytoin revolutionized seizure management and remains a critical therapeutic agent.[4]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism underpinning the anticonvulsant activity of phenytoin is its action as a potent blocker of voltage-gated sodium channels (VGSCs).[5][6] This mechanism is crucial for controlling the hyperexcitability of neurons that characterizes epileptic seizures.

-

The Role of VGSCs in Neuronal Excitability: In a resting state, VGSCs are closed. Upon neuronal depolarization, they open, allowing an influx of Na+ ions, which propagates the action potential. Following this, the channels enter a fast-inactivated state, rendering them refractory to further immediate stimulation.

-

Phenytoin's Mode of Intervention: Phenytoin selectively binds to the inactivated state of the VGSC. This binding stabilizes the channel in its inactivated conformation, prolonging the refractory period and preventing the rapid, repetitive firing of neurons that is a hallmark of seizure activity. By slowing the rate of recovery of VGSCs from inactivation, phenytoin effectively dampens the excessive electrical activity in the brain without affecting normal neuronal transmission.[4]

Below is a diagram illustrating this proposed mechanism of action.

Caption: Mechanism of anticonvulsant activity via VGSC modulation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. It reliably predicts the efficacy of compounds that, like phenytoin, act by preventing seizure spread.

Objective: To assess the ability of a test compound (e.g., a 5,5-dibenzylimidazolidine-2,4-dione derivative) to protect against seizures induced by maximal electroshock.

Materials:

-

Test compound and vehicle (e.g., 0.5% methylcellulose in water).

-

Positive control: Phenytoin (e.g., 20 mg/kg).

-

Male Swiss mice (20-25 g).

-

Corneal electrodes.

-

An electroshock apparatus.

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 3-4 hours prior to dosing, with water available ad libitum.

-

Dosing:

-

Divide animals into groups (n=8-10 per group): Vehicle control, positive control (phenytoin), and test compound groups at various doses.

-

Administer the test compound and controls intraperitoneally (i.p.) or orally (p.o.). The time of peak effect (e.g., 30-60 minutes for i.p.) should be determined in preliminary studies.

-

-

Induction of Seizure:

-

At the time of peak drug effect, apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

-

Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

-

Observation and Endpoint:

-

Immediately observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the complete abolition of the tonic hind limb extension.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

Determine the median effective dose (ED50) using probit analysis.

-

Trustworthiness: This protocol is a self-validating system. The vehicle control group should exhibit a consistent seizure response in nearly 100% of animals, while the phenytoin positive control group should show a high percentage of protection, confirming the validity of the assay.

Part 2: Anticancer Activity - Emerging Therapeutic Potential

Beyond their established role in neurology, imidazolidine-2,4-dione derivatives are gaining significant attention for their antiproliferative effects against various cancer cell lines.[7][8] Research into 5,5-diphenylimidazolidine-2,4-dione derivatives has revealed promising activity, suggesting that the 5,5-dibenzyl scaffold could hold similar potential.[7]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A key mechanism implicated in the anticancer activity of this scaffold is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] These receptors are often overexpressed in tumors and play a critical role in cancer cell proliferation, survival, and angiogenesis.

-

EGFR Inhibition: By blocking EGFR, these compounds can disrupt downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that drive cell growth and division.

-

VEGFR2 Inhibition: Inhibition of VEGFR2 in endothelial cells can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. This effectively "starves" the tumor of essential nutrients and oxygen.

One study demonstrated that a 5,5-diphenylhydantoin derivative potently inhibited both EGFR and VEGFR2, leading to the induction of apoptosis (programmed cell death) in cancer cells.[7]

Caption: Anticancer mechanism via EGFR/VEGFR2 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MDA-MB-231).[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well microtiter plates.

-

Multichannel pipette and a microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Part 3: Antimicrobial and Antifungal Activity

The imidazolidine-2,4-dione scaffold has also been investigated for its antimicrobial properties.[1][3] While much of the literature focuses on the related thiazolidine-2,4-diones, studies on hydantoins have shown moderate antibacterial and weak antifungal activity.[3][9] For instance, phenytoin itself has demonstrated some antifungal activity against plant pathogens like Aspergillus niger and Aspergillus flavus.[4]

Proposed Mechanism of Action

The precise antimicrobial mechanism for imidazolidine-2,4-diones is not as well-defined as for other activities. However, for the structurally similar thiazolidine-2,4-diones, one proposed mechanism is the inhibition of bacterial Mur ligase enzymes.[9] These cytoplasmic enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this pathway leads to compromised cell wall integrity and ultimately, cell death. It is plausible that imidazolidine-2,4-diones could act through a similar mechanism, though further investigation is required.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound dissolved in DMSO.

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Sterile 96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

-

Plate Preparation:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row, creating a 2-fold dilution.

-

Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.

-

-

Inoculation:

-

Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well, except for the sterility control well.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a spectrophotometer.

-

A colorimetric indicator like resazurin can also be added to aid in determining viability.

-

Summary Data Table

The following table summarizes the reported biological activities of representative 5,5-disubstituted imidazolidine-2,4-dione derivatives.

| Compound Class | Biological Activity | Key Target(s) | Representative IC50/ED50 Values | Reference(s) |

| 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | Anticonvulsant | Voltage-Gated Sodium Channels | ED50 (MES test): ~9.3 mg/kg | [4][5][6] |

| 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | Antifungal | Not specified | Growth inhibition at 4-12 ppm | [4] |

| 5,5-Diphenylhydantoin Derivatives | Anticancer | EGFR, VEGFR2 | IC50 (VEGFR2): 0.09 µM (for compound 16) | [7] |

| 5,5-Diphenylhydantoin Derivatives | Anticancer | Not specified | IC50 (HeLa cells): 59 µM (for compound 16) | [7] |

| Fused Bicyclic Hydantoins | Antibacterial | Not specified | MIC: Moderate activity reported | [3] |

Conclusion and Future Directions

The 5,5-disubstituted imidazolidine-2,4-dione scaffold is a validated platform for the development of potent therapeutic agents. The profound success of phenytoin in epilepsy has paved the way for exploring this chemical class in other disease areas. The emerging data on their anticancer activities, particularly through the inhibition of key oncogenic kinases, highlights a promising avenue for future drug discovery efforts.

For researchers focusing on 5,5-dibenzylimidazolidine-2,4-dione derivatives , the path forward is clear. The established protocols for evaluating anticonvulsant, anticancer, and antimicrobial activities provide a robust framework for screening and characterization. Key areas for investigation should include:

-

Direct Comparative Studies: Synthesizing and testing 5,5-dibenzyl analogues against their 5,5-diphenyl counterparts in head-to-head assays to elucidate structure-activity relationships.

-

Mechanism of Action Studies: Investigating whether the dibenzyl derivatives share the same molecular targets (e.g., VGSCs, EGFR, VEGFR2) as the diphenyl series.

-

Optimization of Physicochemical Properties: Modifying the benzyl rings and the N-1/N-3 positions of the hydantoin core to improve solubility, metabolic stability, and bioavailability.

By leveraging the rich history of the imidazolidine-2,4-dione scaffold and employing modern drug discovery techniques, the scientific community can continue to unlock the full therapeutic potential of these versatile molecules.

References

-

Kumar, D., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available at: [Link]

-

Gouda, M. A., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Sciences. Available at: [Link]

-

Pawar, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

-

da Silva, A. R. P., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal. Available at: [Link]

-

Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Alhameed, R., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

-

Plech, T., et al. (2018). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Abdel-Aziz, M., et al. (2018). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Acta Pharmaceutica Sinica B. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Benzylidene-2,4-thiazolidinedione derivatives. ResearchGate. Available at: [Link]

-

Starzak, K., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

-

Seliem, I. A., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenytoin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available at: [Link]

-

Siddiqui, N., et al. (2011). Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Dai, J., et al. (2014). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Rani, P., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis. Available at: [Link]

-

Ušćumlić, G. S., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]

-

National Toxicology Program. (1993). TR-404: 5,5-Diphenylhydantoin (CASRN 57-41-0) (Phenytoin) in F344/N Rats and B6C3F1Mice (Feed Studies). National Toxicology Program. Available at: [Link]

-

El-Adl, K., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

-

Al-Obaid, A. M., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bepls.com [bepls.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5,5-Dibenzylimidazolidine-2,4-dione

Foreword: Charting Unexplored Territory in Imidazolidine-2,4-dione Research

To our fellow researchers, scientists, and drug development professionals, this document ventures into the scientific landscape of 5,5-Dibenzylimidazolidine-2,4-dione. While the imidazolidine-2,4-dione scaffold is a well-established pharmacophore, the specific dibenzyl derivative at the C5 position remains largely uncharacterized in peer-reviewed literature. This guide, therefore, takes a deductive and forward-looking approach. By synthesizing the known mechanisms of structurally analogous compounds and outlining robust experimental protocols, we aim to provide a foundational framework to catalyze further investigation into this promising, yet enigmatic, molecule. The information presented herein is a blend of established principles and scientifically-grounded hypotheses, designed to empower your research endeavors.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this five-membered heterocyclic core have been successfully developed into therapeutics for a range of conditions, including epilepsy, cancer, and microbial infections.[2] The versatility of the hydantoin structure, particularly the potential for substitution at the N-1, N-3, and C-5 positions, allows for fine-tuning of its biological effects.[3]

Our focus, 5,5-Dibenzylimidazolidine-2,4-dione, features two benzyl groups at the C5 position, a substitution pattern that suggests potential neurological and anti-proliferative activities based on structure-activity relationships of related compounds.

Synthesis and Characterization of 5,5-Dibenzylimidazolidine-2,4-dione

The synthesis of 5,5-disubstituted imidazolidine-2,4-diones is typically achieved through the Bucherer-Bergs reaction.[3] This one-pot multicomponent reaction offers an efficient route to the desired hydantoin ring system from a ketone precursor.

Proposed Synthetic Pathway

The synthesis of 5,5-Dibenzylimidazolidine-2,4-dione would proceed from 1,3-diphenylacetone (dibenzyl ketone).

Sources

The Enigmatic Pharmacology of 5,5-Dibenzylimidazolidine-2,4-dione: A Technical Guide to a Scaffold of Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The landscape of pharmacological research is replete with molecules of both established renown and untapped potential. 5,5-Dibenzylimidazolidine-2,4-dione, a member of the hydantoin chemical class, currently resides in the latter category. Despite the significant therapeutic precedent set by its structural analogues, a comprehensive pharmacological profile of this specific molecule remains largely uncharted in publicly accessible scientific literature. This guide, therefore, serves a dual purpose: to meticulously collate the established chemical and safety data for 5,5-Dibenzylimidazolidine-2,4-dione and to provide a robust scientific framework by exploring the well-documented pharmacology of the broader 5,5-disubstituted imidazolidine-2,4-dione class. By understanding the foundational scaffold, we can illuminate potential avenues for future investigation into the unique properties of the 5,5-dibenzyl derivative.

Section 1: Physicochemical Characterization of 5,5-Dibenzylimidazolidine-2,4-dione

A thorough understanding of a compound's physical and chemical properties is the bedrock of all pharmacological inquiry. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME), and are thus critical for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂O₂ | PubChem |

| Molecular Weight | 280.32 g/mol | PubChem |

| IUPAC Name | 5,5-dibenzylimidazolidine-2,4-dione | PubChem |

| CAS Number | 23186-94-9 | PubChem |

| NSC Number | 33387 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| LogP (octanol-water partition coefficient) | 2.7 | PubChem |

| SMILES | C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | PubChem |

Section 2: The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Legacy of Therapeutic Innovation

The imidazolidine-2,4-dione core, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry, boasting a rich history of producing clinically significant therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature of the substituents at the C-5 position of the heterocyclic ring.

Anticonvulsant Activity: The Phenytoin Archetype

The most prominent member of the 5,5-disubstituted hydantoin family is 5,5-diphenylimidazolidine-2,4-dione, universally known as Phenytoin.[1] First synthesized in 1908, its anticonvulsant properties were discovered in 1938, revolutionizing the treatment of epilepsy.[1] Phenytoin is a cornerstone therapy for generalized tonic-clonic seizures and complex partial seizures.[1]

Mechanism of Action: Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[1] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that underlies seizure activity. It is important to note that while this mechanism is well-established for the 5,5-diphenyl derivative, it cannot be directly extrapolated to the 5,5-dibenzyl analogue without empirical validation.

Antimicrobial and Antifungal Potential

Derivatives of the hydantoin scaffold have also been investigated for their antimicrobial and antifungal properties.[2] For instance, some 3-substituted-5,5-diphenylhydantoins have demonstrated weak antibacterial activity. While the direct antimicrobial profile of 5,5-Dibenzylimidazolidine-2,4-dione is not documented, the general propensity of the hydantoin class for such activity suggests a potential area for future screening.

Anticancer Investigations

Section 3: Synthesis of 5,5-Disubstituted Imidazolidine-2,4-diones

The synthesis of 5,5-disubstituted hydantoins is well-established in the chemical literature. A common and efficient method is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Alternatively, these compounds can be synthesized through the condensation of a ketone with urea or thiourea in the presence of a base.[1] For example, 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) can be synthesized by the condensation of benzil and urea.[1]

Caption: Generalized Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.

Section 4: Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5,5-Dibenzylimidazolidine-2,4-dione is associated with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

It is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Section 5: Future Directions and Conclusion

The publicly available data on the pharmacology of 5,5-Dibenzylimidazolidine-2,4-dione is currently sparse. While its chemical properties are defined and a general hazard profile exists, its mechanism of action, pharmacokinetics, and specific therapeutic potential remain to be elucidated.

The rich pharmacological history of the 5,5-disubstituted hydantoin scaffold, particularly the profound neurological effects of phenytoin, provides a compelling rationale for further investigation into the 5,5-dibenzyl derivative. The structural variation from diphenyl to dibenzyl could significantly alter the compound's interaction with biological targets, potentially leading to a novel pharmacological profile.

Future research should focus on:

-

In vitro screening: Assessing the activity of 5,5-Dibenzylimidazolidine-2,4-dione against a panel of biological targets, including voltage-gated sodium channels, and a broad range of cancer cell lines.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

In vivo studies: Evaluating the efficacy and safety of the compound in relevant animal models based on in vitro findings.

References

-

Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. Available from: [Link]

- Kumar, H., Deep, A., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 69.

- Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.

- Al-Joboury, M. I. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46.

- Romagnoli, R., et al. (2008). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Journal of Medicinal Chemistry, 51(20), 6537-6541.

- Prasad, K. R., & Kumar, M. R. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1664-1673.

- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.

- Stavrakov, G., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(21), 5035.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 234092, 5,5-Dibenzylimidazolidine-2,4-dione. Retrieved from [Link].

- Comber, R. N., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-3572.

- Płazińska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8051.

-

National Cancer Institute. Developmental Therapeutics Program (DTP): Order Compounds from the DTP. Retrieved from [Link].

- Holbeck, S. L. (2004). Developmental therapeutics program at the NCI: molecular target and drug discovery process. Journal of the National Cancer Institute. Monographs, (33), 9-12.

-

National Cancer Institute. Developmental Therapeutics Program (DTP). Retrieved from [Link].

Sources

A Technical Guide to the Structural Elucidation of 5,5-Dibenzylimidazolidine-2,4-dione

Introduction

5,5-Dibenzylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, represents a class of organic molecules with significant interest in medicinal chemistry and drug development. The hydantoin core is a privileged scaffold, notably present in anticonvulsant drugs like phenytoin (5,5-diphenylhydantoin)[1][2]. The structural analogue, 5,5-dibenzylimidazolidine-2,4-dione, with its distinct stereoelectronic properties conferred by the benzyl groups, warrants a thorough and unambiguous structural characterization. This is paramount for understanding its chemical reactivity, pharmacological activity, and for establishing robust quality control in synthetic protocols.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5,5-dibenzylimidazolidine-2,4-dione, leveraging a suite of modern analytical techniques. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a self-validating analytical workflow.

Molecular Structure and Properties

IUPAC Name: 5,5-dibenzylimidazolidine-2,4-dione[3] Molecular Formula: C₁₇H₁₆N₂O₂[3] Molecular Weight: 280.32 g/mol [3]

The foundational step in any structural elucidation is a clear understanding of the proposed molecular architecture. Below is a 2D representation of 5,5-dibenzylimidazolidine-2,4-dione with systematic numbering for spectroscopic assignments.

Caption: 2D Structure of 5,5-Dibenzylimidazolidine-2,4-dione with atom numbering.

Integrated Analytical Workflow

Caption: Proposed major fragmentation pathways for 5,5-Dibenzylimidazolidine-2,4-dione in EI-MS.

X-ray Crystallography

For an unambiguous and definitive structural elucidation, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Rationale and Experimental Choices

The primary challenge for this technique is the growth of high-quality single crystals suitable for diffraction. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of 5,5-dibenzylimidazolidine-2,4-dione from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Expected Structural Features

Based on the structures of related hydantoin derivatives, the five-membered imidazolidine-2,4-dione ring is expected to be nearly planar. The two benzyl groups will be disposed in a pseudo-axial and pseudo-equatorial fashion relative to this ring. The crystal packing will likely be dominated by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets.

Conclusion

The structural elucidation of 5,5-dibenzylimidazolidine-2,4-dione is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. When obtainable, single-crystal X-ray crystallography offers the definitive solid-state structure. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this and other related hydantoin derivatives, paving the way for further investigation into their chemical and biological properties.

References

- BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.

-

PubChem. 5,5-Dibenzylimidazolidine-2,4-dione. Retrieved from [Link]

-

Chemguide. Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CONICET Digital. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. Retrieved from [Link]

-

MDPI. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Features of Diphenylhydantoin. Retrieved from [Link]

-

RSC Publishing. (2016). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Retrieved from [Link]

-

Springer Nature. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

-

University of Calgary. Signal Areas. Retrieved from [Link]

-

ACS Publications. (2010). 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

MSU chemistry. Infrared Spectrometry. Retrieved from [Link]

-

NIH. (2022). 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

-

NIH. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

-

ResearchGate. (2014). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

ResearchGate. (2018). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved from [Link]

-

ResearchGate. (2021). Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy. Retrieved from [Link]

-

ResearchGate. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

-

Sci-Hub. (1934). X-ray analysis of the crystal structure of dibenzyl. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of 5,5-Dibenzylimidazolidine-2,4-dione

Authored by a Senior Application Scientist

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical or regulatory advice.

Introduction

5,5-Dibenzylimidazolidine-2,4-dione is a chemical compound belonging to the hydantoin class. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent members like phenytoin and mephenytoin being used as anticonvulsant drugs.[1][2] The biological activities of hydantoin derivatives are diverse, ranging from anticonvulsant to anticancer and antimicrobial effects.[2][3] Given the therapeutic potential of this chemical class, a thorough understanding of the toxicological profile of novel derivatives such as 5,5-Dibenzylimidazolidine-2,4-dione is paramount for any drug development program.

This guide provides a comprehensive overview of the known and predicted toxicological profile of 5,5-Dibenzylimidazolidine-2,4-dione. Due to the limited publicly available data on this specific molecule, this profile has been constructed by integrating information from authoritative databases and by drawing justifiable inferences from structurally related hydantoin compounds. The experimental protocols and methodologies described herein represent a validated approach to thoroughly characterize the safety profile of this and similar chemical entities.

Physicochemical Properties and Identifiers

A foundational aspect of any toxicological assessment is the understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| IUPAC Name | 5,5-dibenzylimidazolidine-2,4-dione | PubChem[4] |

| Molecular Formula | C₁₇H₁₆N₂O₂ | PubChem[4] |

| Molecular Weight | 280.32 g/mol | PubChem[4] |

| CAS Number | 23186-94-9 | PubChem[4] |

| Synonyms | 2,4-Imidazolidinedione, 5,5-bis(phenylmethyl)-; NSC33387 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| LogP (XLogP3) | 2.7 | PubChem[4] |

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized communication of hazard information. For 5,5-Dibenzylimidazolidine-2,4-dione, the following classifications have been reported:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

These classifications indicate that initial handling of the compound should be performed with appropriate personal protective equipment (PPE), including gloves, eye protection, and in a well-ventilated area to avoid inhalation of dust or aerosols.[5][6]

Predicted Toxicological Profile: An Evidence-Based Approach

Acute Toxicity

The GHS classification of "Harmful if swallowed" suggests a moderate level of acute oral toxicity.[4] For novel compounds, a standard acute oral toxicity study (e.g., OECD Guideline 423) in rodents is a crucial first step to determine the LD50 and identify clinical signs of toxicity.

Genotoxicity

Genotoxicity assessment is critical to evaluate the potential of a compound to cause DNA or chromosomal damage, which can lead to carcinogenicity or heritable diseases. A standard battery of in vitro genotoxicity tests is recommended.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

Methodology:

-

Select appropriate strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

-

Prepare a range of concentrations of 5,5-Dibenzylimidazolidine-2,4-dione.

-

In the presence and absence of a metabolic activation system (S9 fraction from rat liver), expose the bacterial strains to the test compound.

-

Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Caption: Workflow for the Ames Test to assess mutagenic potential.

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[7]

Methodology:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Expose the cells to various concentrations of 5,5-Dibenzylimidazolidine-2,4-dione, with and without metabolic activation (S9).

-

Include appropriate positive and negative controls.

-

After an appropriate exposure period, treat the cells with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using a microscope.

-

A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Carcinogenicity

There is no direct evidence for the carcinogenicity of 5,5-Dibenzylimidazolidine-2,4-dione. However, some chemicals that are metabolized to benzidine are known human carcinogens.[8][9] While 5,5-Dibenzylimidazolidine-2,4-dione is not expected to be metabolized to benzidine, this highlights the importance of understanding the metabolic fate of the compound. Positive results in genotoxicity assays would be a strong indicator for the need for long-term carcinogenicity studies in animals.

Reproductive and Developmental Toxicity

Certain hydantoin derivatives, notably phenytoin, have been associated with a risk of teratogenic effects, leading to what is known as the fetal hydantoin syndrome.[10] This syndrome can involve craniofacial abnormalities, growth deficiencies, and developmental delays. The teratogenicity is thought to be related to the formation of a reactive arene oxide intermediate during metabolism.[10]

Given this known class effect, a thorough evaluation of the reproductive and developmental toxicity of 5,5-Dibenzylimidazolidine-2,4-dione is essential.

Caption: A tiered approach for investigating developmental toxicity.

Metabolism and Pharmacokinetics

The ADME properties of a compound are intrinsically linked to its toxicological profile. For hydantoin derivatives, metabolism can play a key role in both detoxification and bioactivation.[10]

-

Absorption: The LogP value of 2.7 suggests that 5,5-Dibenzylimidazolidine-2,4-dione may have good oral bioavailability.[4] Studies on other hydantoins have shown that their intestinal absorption can be influenced by their physicochemical properties.[11]

-

Distribution: The lipophilicity of the compound suggests it may distribute into tissues.

-

Metabolism: The metabolism of 5,5-Dibenzylimidazolidine-2,4-dione has not been explicitly studied. However, based on the metabolism of other hydantoins like mephenytoin, potential metabolic pathways could include hydroxylation of the benzyl rings.[10] The formation of reactive intermediates, such as arene oxides, during metabolism is a key concern for hydantoins.[10]

-

Excretion: The route and rate of excretion would need to be determined through pharmacokinetic studies.

Conclusion and Recommendations

The available data provides a preliminary hazard identification for 5,5-Dibenzylimidazolidine-2,4-dione, indicating it is harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[4] A comprehensive toxicological assessment is currently lacking.

Based on the known toxicities of the broader hydantoin class, particularly the potential for developmental toxicity, a rigorous and systematic evaluation of this compound is strongly recommended for any further development. The following studies are proposed as a critical path to defining the safety profile of 5,5-Dibenzylimidazolidine-2,4-dione:

-

In Vitro Genotoxicity Battery: Ames test and in vitro micronucleus assay to assess mutagenic and clastogenic potential.

-

In Vitro Safety Pharmacology: Screening against a panel of receptors and enzymes to identify potential off-target effects.[7]

-

In Vivo Acute Toxicity Study: To determine the LD50 and observe signs of acute toxicity.

-

Preliminary In Vivo Pharmacokinetic Study: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Developmental Toxicity Screening: An initial in vitro screen followed by a more definitive in vivo study if warranted.

By following this structured approach, a robust and reliable toxicological profile for 5,5-Dibenzylimidazolidine-2,4-dione can be established, enabling informed decision-making in its potential development as a therapeutic agent.

References

-

Wells, P. G., Küpfer, A., Lawson, J. A., & Harbison, R. D. (1982). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. Journal of Pharmacology and Experimental Therapeutics, 221(1), 228–234. [Link]

-

PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 123-132. [Link]

-

PubChem. (n.d.). 5,5-Dimethylimidazolidine-2,4-dione;formaldehyde. Retrieved from [Link]

-

Akman, G., et al. (2024). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. Chemistry & Biodiversity. [Link]

-

AERU. (2024). 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione. Retrieved from [Link]

-

Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (1976). Journal of Pharmacobio-Dynamics, 1(1), 41-50. [Link]

-

Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(6). [Link]

-

Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2,4-dione. (1998). Arzneimittel-Forschung, 48(6), 627-632. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 123-128. [Link]

-

Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2001). Journal of the Bangladesh Chemical Society, 14(2), 159-165. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2022). Molecules, 27(19), 6598. [Link]

-

An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]

-

The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). Chemistry Central Journal, 8(1), 1. [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

-

Active transport of 5,5-dimethyl-2,4-oxazolidinedione. (1969). Biochimica et Biophysica Acta (BBA) - General Subjects, 184(3), 664-666. [Link]

-

PubChem. (n.d.). 5,5-Dichloro-1,3-dimethylimidazolidine-2,4-dione. Retrieved from [Link]

-

Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(4), 2779-2789. [Link]

-

New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. (2020). ResearchGate. [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports, 13(1), 1-22. [Link]

-

National Toxicology Program. (2021). Benzidine and Dyes Metabolized to Benzidine. In 15th Report on Carcinogens. [Link]

-

Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. (1996). Mutation Research/Genetic Toxicology, 368(3-4), 189-197. [Link]

-

Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design, 82(5), 595-602. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). DYES METABOLIZED TO BENZIDINE. In Chemical Agents and Related Occupations (Vol. 100F). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

PubChem. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. 5,5-Dibenzylimidazolidine-2,4-dione | C17H16N2O2 | CID 234092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 5,5-Dibenzylimidazolidine-2,4-dione: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5,5-Dibenzylimidazolidine-2,4-dione, a hydantoin derivative with significant potential for therapeutic applications, particularly as an anticonvulsant. Drawing parallels from its structural analog, phenytoin, this document outlines a strategic, multi-faceted computational approach encompassing molecular docking, molecular dynamics simulations, and ADMET prediction. We delve into the foundational principles behind each methodology, offering detailed, step-by-step protocols and the scientific rationale for experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.

Introduction: The Therapeutic Promise of Hydantoin Scaffolds

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, most notably represented by the widely-used anticonvulsant drug, phenytoin (5,5-diphenylhydantoin).[1][2] Phenytoin exerts its therapeutic effect primarily by blocking voltage-gated sodium channels (Nav), thereby dampening the excessive neuronal firing characteristic of epileptic seizures. Given the structural similarity, 5,5-Dibenzylimidazolidine-2,4-dione presents as a compelling candidate for investigation as a novel anticonvulsant agent.[1][3] Beyond epilepsy, hydantoin derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties, suggesting a rich polypharmacological landscape for 5,5-Dibenzylimidazolidine-2,4-dione that warrants exploration.[2]

In silico modeling offers a rapid, cost-effective, and insightful avenue to probe the therapeutic potential of this molecule. By simulating its interactions with biological targets and predicting its pharmacokinetic profile, we can generate robust hypotheses to guide subsequent experimental validation. This guide will focus primarily on investigating the anticonvulsant potential of 5,5-Dibenzylimidazolidine-2,4-dione by targeting voltage-gated sodium channels.

Foundational Knowledge: Physicochemical Properties of 5,5-Dibenzylimidazolidine-2,4-dione

A thorough understanding of the physicochemical properties of 5,5-Dibenzylimidazolidine-2,4-dione is paramount for accurate in silico modeling. These properties, summarized in the table below, are crucial for parameterizing the molecule for simulations and for interpreting the results of ADMET predictions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂O₂ | PubChem |

| Molecular Weight | 280.32 g/mol | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Strategic In Silico Workflow

Our computational investigation will follow a multi-step workflow designed to provide a holistic view of the therapeutic potential of 5,5-Dibenzylimidazolidine-2,4-dione. This workflow is designed to be iterative, with insights from each stage informing the next.

Caption: A strategic workflow for the in silico analysis of 5,5-Dibenzylimidazolidine-2,4-dione.

Molecular Docking: Probing the Binding Affinity for Voltage-Gated Sodium Channels

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in identifying potential drug candidates by estimating their binding affinity to a biological target.

Target Selection and Preparation

The primary targets for our investigation are human voltage-gated sodium channels, given their role in epilepsy and as the target of phenytoin.[5] We will utilize the cryo-EM structures of human Nav1.6 (PDB ID: 8FHD) and Nav1.4 (PDB ID: 6AGF) as our receptor models.[6][7] These structures provide high-resolution insights into the channel's architecture.

Protocol for Target Preparation:

-

Download the PDB file: Obtain the coordinate files for 8FHD and 6AGF from the RCSB Protein Data Bank.

-

Remove non-essential molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign partial charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.

-

Define the binding site: The binding site for phenytoin and other local anesthetics is located in the central cavity of the channel, accessible from the intracellular side.[8] The binding pocket can be defined based on the location of known ligands in homologous structures or by using pocket prediction algorithms.

Ligand Preparation